2,6-Dichlorobiphenyl

Environmental Remediation Radiolysis PCB Degradation

Congener-specific PCB analysis demands exact reference standards-generic substitution introduces systematic quantification errors from divergent chromatographic and mass spectral properties. 2,6-Dichlorobiphenyl (PCB 10, CAS 33146-45-1) is the validated CRM for EPA Method 1628 GC/MS calibration, enabling unambiguous identification in environmental matrices. • Verified retention time and mass spectrum prevent misidentification with co-eluting dichlorobiphenyl congeners. • Defined non-coplanar substrate for BPDO enzyme kinetics with documented 3- and 4-hydroxylation regioselectivity. • Supplied as neat CRM or quantitative solution standards with certified purity.

Molecular Formula C12H8Cl2
Molecular Weight 223.09 g/mol
CAS No. 33146-45-1
Cat. No. B022184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobiphenyl
CAS33146-45-1
Synonyms2,6-dichloro-1,1'-biphenyl
2,6-dichlorobiphenyl
Molecular FormulaC12H8Cl2
Molecular Weight223.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C12H8Cl2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H
InChIKeyIYZWUWBAFUBNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.08e-05 M

2,6-Dichlorobiphenyl (CAS 33146-45-1) for Analytical and Environmental Research


2,6-Dichlorobiphenyl (CAS 33146-45-1), also designated PCB 10, is a dichlorobiphenyl congener of the polychlorinated biphenyl (PCB) class [1]. Its structure consists of a biphenyl core with chlorine atoms substituted at the ortho (2) and ortho (6) positions on one ring, resulting in a sterically hindered, non-coplanar configuration . This compound is one of 209 possible PCB congeners and, like other PCBs, is a persistent organic pollutant (POP) found in environmental samples [1]. It is most frequently procured as a certified reference material for analytical method development (e.g., GC/MS, HPLC) in environmental monitoring and toxicological studies, as well as a model compound for PCB degradation research .

Critical Differentiators of 2,6-Dichlorobiphenyl vs. Other Dichlorobiphenyls


Generic substitution among dichlorobiphenyls is not scientifically valid due to profound congener-specific differences in physical properties, environmental fate, metabolic pathways, and enzymatic degradation susceptibility. The position of chlorine substitution dictates molecular planarity, which in turn governs binding affinity to biological receptors like the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes, directly impacting toxicity and bioaccumulation potential [1]. For instance, a non-coplanar congener like 2,6-dichlorobiphenyl exhibits vastly different metabolic regioselectivity and degradation kinetics compared to a coplanar analog such as 4,4'-dichlorobiphenyl [2]. Substituting 2,6-dichlorobiphenyl with 2,2'-dichlorobiphenyl would invalidate experimental results because their enzyme transformation rates and hydroxylation patterns differ significantly [3]. Therefore, precise, congener-specific procurement is mandatory for reproducible analytical quantification, fate and transport modeling, and bioremediation research [1].

Quantitative Performance Benchmarks for 2,6-Dichlorobiphenyl in Key Research Applications


Comparative Radiolytic Dechlorination Efficiency of 2,6-Dichlorobiphenyl

In electron beam irradiation studies for aqueous PCB detoxification, the dose required for complete dechlorination of 2,6-dichlorobiphenyl (DCB) was quantified as 600 kGy [1]. This represents a baseline for reduction-based remediation. Critically, the process yield can be dramatically improved by altering reaction conditions. The addition of carbonate reduced the dose required for quantitative dechlorination to only 20 kGy, a 30-fold improvement in efficiency [1].

Environmental Remediation Radiolysis PCB Degradation

Congener-Specific Degradation Kinetics by Biphenyl Dioxygenase (BPDO)

The Biphenyl Dioxygenase from Pandoraea pnomenusa B-356 (BPDO_B356) exhibits a distinct congener transformation preference order. In a comparative assay, 2,6-dichlorobiphenyl was transformed at a rate higher than 2,2′,3,3′-tetrachlorobiphenyl and 2,2′,5,5′-tetrachlorobiphenyl, but significantly lower than other dichlorobiphenyls like 3,3′-dichlorobiphenyl and 4,4′-dichlorobiphenyl [1]. The enzyme's specific activity with this congener is linked to a unique 3,4-dihydroxylation mechanism, which was elucidated using a crystal structure of the BPDO_B356-2,6-dichlorobiphenyl complex [1].

Bioremediation Enzyme Kinetics PCB Degradation

Comparative Regioselectivity in Mammalian Cytochrome P-450 Metabolism

A study using highly purified rat liver cytochrome P-450 isozymes revealed congener-specific metabolic pathways for dichlorobiphenyls (DCBs) [1]. 2,6-Dichlorobiphenyl, a di-ortho-substituted (non-coplanar) congener, was metabolized primarily by the phenobarbital-induced cytochrome P-450 PB-B isozyme [1]. In contrast, DCBs without ortho-chloro substituents (coplanar), such as 4,4'-dichlorobiphenyl, were metabolized primarily by the β-naphthoflavone-induced cytochrome P-450 BNF-B isozyme [1]. Furthermore, all DCBs, including 2,6-dichlorobiphenyl, yielded 3- and 4-mono-hydroxylated metabolites, but no 2-hydroxylated metabolites [1].

Toxicology Xenobiotic Metabolism Cytochrome P-450

Mutant Enzyme Improvement for Degradation of Recalcitrant 2,6-Dichlorobiphenyl

Wild-type biphenyl dioxygenase enzymes show minimal activity (<10% depletion) against several PCB congeners, including 2,6-dichlorobiphenyl [1]. Directed evolution has produced mutant enzymes with dramatically enhanced capabilities. For example, a T335G/F336I/N338T/I341T mutant of an enzyme from Burkholderia sp. increased depletion of 2,6-dichlorobiphenyl to a range of 45-99%, depending on specific assay conditions [1]. This demonstrates that while the native enzyme is largely ineffective, 2,6-dichlorobiphenyl's recalcitrance can be overcome through targeted protein engineering, providing a quantitative benchmark for bioremediation strain development [1].

Protein Engineering Directed Evolution PCB Degradation

Quantitative Physicochemical Properties Critical for Environmental Fate Modeling

Accurate physicochemical data is essential for environmental fate modeling and analytical method development. For 2,6-dichlorobiphenyl, key experimentally determined parameters include a log P (octanol-water partition coefficient) of 5.0 [1] and an aqueous solubility (log S) of -4.97 mol/L [1]. These values differ from those of other dichlorobiphenyls; for instance, while a similar log P value is reported for other dichlorobiphenyls, the specific value of 5.0 for 2,6-dichlorobiphenyl is a critical input parameter for models predicting its partitioning behavior in water, soil, and biota .

Environmental Chemistry QSAR Modeling Fate and Transport

Definitive Research Applications for 2,6-Dichlorobiphenyl (CAS 33146-45-1)


Analytical Method Development and Environmental Monitoring

This congener is essential as a certified reference material (CRM) or analytical standard for the congener-specific identification and quantification of PCBs in environmental matrices. Its unique chromatographic properties and mass spectrum are required for accurate calibration in EPA Method 1628 and similar GC/MS protocols, ensuring 2,6-dichlorobiphenyl is not misidentified or co-eluted with other dichlorobiphenyls .

Mechanistic Bioremediation and Enzymology Research

As a model di-ortho-substituted, non-coplanar PCB, 2,6-dichlorobiphenyl is a crucial substrate for studying the substrate specificity and catalytic mechanism of PCB-degrading enzymes like Biphenyl Dioxygenase (BPDO). Its use has been instrumental in comparative studies of wild-type and engineered enzymes, as evidenced by its distinct position in congener preference profiles and its role in co-crystallization studies [1].

Xenobiotic Metabolism and Toxicological Pathway Studies

This compound serves as a specific probe to delineate the role of the cytochrome P-450 PB-B isozyme in the metabolism of non-coplanar PCBs. Its distinct metabolic profile, characterized by 3- and 4-hydroxylation without 2-hydroxylation, makes it a valuable tool for investigating structure-activity relationships in PCB toxicity and the factors governing congener-specific bioaccumulation [2].

Advanced Oxidation Process (AOP) Validation for Water Treatment

2,6-Dichlorobiphenyl is used as a target pollutant to quantify the efficacy of advanced oxidation and reduction processes (e.g., electron beam irradiation). Research has established baseline dose requirements for its dechlorination and demonstrated that the addition of scavengers like carbonate can reduce the required energy dose by a factor of 30, providing a quantifiable benchmark for new water treatment technologies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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